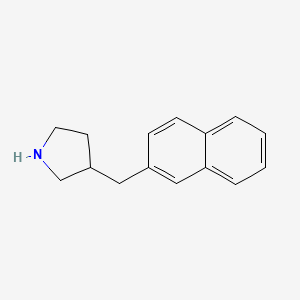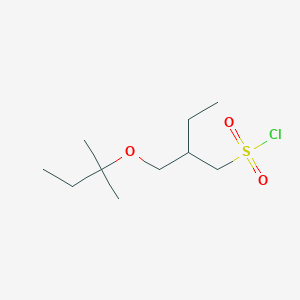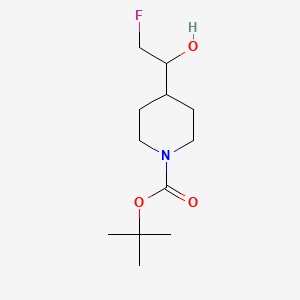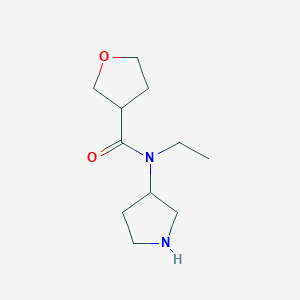
3-(Naphthalen-2-ylmethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-2-ylmethyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a naphthalen-2-ylmethyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its presence in various bioactive molecules. The naphthalene moiety adds aromaticity and potential for π-π interactions, making this compound interesting for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-ylmethyl)pyrrolidine typically involves the N-arylation of pyrrolidine with a naphthalen-2-ylmethyl halide. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the coupling reaction. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Another approach involves the reductive amination of naphthalen-2-ylmethyl ketone with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for high temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonates
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Alkylated or sulfonated derivatives
Scientific Research Applications
3-(Naphthalen-2-ylmethyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-ylmethyl)pyrrolidine involves its interaction with molecular targets through its pyrrolidine and naphthalene moieties. The pyrrolidine ring can engage in hydrogen bonding and ionic interactions, while the naphthalene ring can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Aryl pyrrolidines: These compounds share the pyrrolidine scaffold but have different aryl substituents.
Pyrrolidine-2,5-diones: These compounds have a dione functionality, which can enhance their biological activity and specificity.
Pyrrolizines: These compounds contain a fused pyrrolidine-pyrrole system and are known for their diverse pharmacological activities.
Uniqueness
3-(Naphthalen-2-ylmethyl)pyrrolidine is unique due to the presence of the naphthalene moiety, which provides additional aromatic interactions and potential for enhanced biological activity. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3-(naphthalen-2-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C15H17N/c1-2-4-15-10-12(5-6-14(15)3-1)9-13-7-8-16-11-13/h1-6,10,13,16H,7-9,11H2 |
InChI Key |
SBNPCDBUDSQMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-7,7-dimethylspiro[3.5]nonane-2-carboxylicacid](/img/structure/B15310874.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol](/img/structure/B15310885.png)
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)


![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)

![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)

![2-Oxa-5,8-diazaspiro[3.6]decane](/img/structure/B15310938.png)


![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)

